![molecular formula C22H22ClN3O B2985314 (3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351616-05-1](/img/structure/B2985314.png)
(3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, an imidazole ring, and a piperidine ring . These functional groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step organic reactions . For example, the imidazole ring could be formed through a Debus-Radziszewski imidazole synthesis or a Van Leusen imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl, imidazole, and piperidine rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the imidazole ring is a versatile moiety that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound more polar and increase its solubility in water .Scientific Research Applications
Antiviral Research
Imidazole derivatives have been shown to possess significant antiviral activities . Compounds with an imidazole ring have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and other viruses . Given the structural similarity, (3-chlorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone could potentially be explored for its efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Studies
The indole nucleus, which is structurally related to imidazole, has been found in many synthetic drug molecules with anti-inflammatory properties . This compound could be synthesized and screened for its potential anti-inflammatory effects, contributing to the development of new therapeutic agents.
Anticancer Applications
Indole derivatives are known for their anticancer properties . The presence of the phenyl ring in the compound could interact with various biological targets, potentially inhibiting cancer cell growth and proliferation . Research could focus on synthesizing variants of this compound to identify the most effective anticancer agents.
Antimicrobial and Antibacterial Potential
Imidazole-containing compounds have been associated with antimicrobial and antibacterial activities . The compound could be investigated for its ability to inhibit the growth of harmful bacteria, which could lead to the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antidiabetic Research
Compounds with an imidazole ring have shown promise in antidiabetic research . The compound could be studied for its potential to interact with biological pathways related to diabetes, possibly leading to new treatments for the disease.
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors . This compound could be used in studies aimed at understanding enzyme mechanisms or developing inhibitors that could regulate enzymatic reactions involved in various diseases .
Chemical Biology and Drug Discovery
The diverse biological activities of indole and imidazole derivatives make them valuable in chemical biology and drug discovery . This compound could serve as a scaffold for synthesizing a variety of derivatives, which can then be screened for different pharmacological activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chlorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-20-8-4-7-19(15-20)22(27)25-12-9-17(10-13-25)16-26-14-11-24-21(26)18-5-2-1-3-6-18/h1-8,11,14-15,17H,9-10,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKUBOKGVWWLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone |
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